5-[1-(2,2-Difluoroethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine
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Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring, comprising two nitrogen atoms and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of similar compounds, such as (2,2-difluoroethyl)[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride, has been reported . The InChI code for this compound is1S/C8H13F2N3.ClH/c1-6-7(4-12-13(6)2)3-11-5-8(9)10;/h4,8,11H,3,5H2,1-2H3;1H
. Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, (2,2-difluoroethyl)[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride, have been reported . Its molecular weight is 225.67 .Mechanism of Action
Future Directions
The field of pyrazole research is continually evolving, with new synthetic techniques and biological activities related to pyrazole derivatives being discovered . Future research may focus on the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions .
properties
IUPAC Name |
5-[1-(2,2-difluoroethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N5S/c8-5(9)3-14-2-4(1-11-14)6-12-13-7(10)15-6/h1-2,5H,3H2,(H2,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKYPIBEYLPARK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)C2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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